2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy-
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Overview
Description
2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- is an organic compound with the molecular formula C26H26O6 It is a derivative of binaphthalene, where six methoxy groups are attached to the naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- typically involves the methoxylation of binaphthalene derivatives. One common method is the reaction of 2,2’-binaphthol with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution of the hydroxyl groups with methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Binaphthalene: The parent compound without methoxy groups.
2,2’-Binaphthol: A derivative with hydroxyl groups instead of methoxy groups.
2,2’-Binaphthalene-1,1’-dioxide: An oxidized form of binaphthalene.
Uniqueness
2,2’-Binaphthalene, 4,4’,5,5’,8,8’-hexamethoxy- is unique due to the presence of six methoxy groups, which significantly alter its chemical and physical properties compared to its analogs.
Properties
CAS No. |
660816-72-8 |
---|---|
Molecular Formula |
C26H26O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1,5,8-trimethoxy-3-(4,5,8-trimethoxynaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C26H26O6/c1-27-19-7-9-21(29-3)25-17(19)11-15(13-23(25)31-5)16-12-18-20(28-2)8-10-22(30-4)26(18)24(14-16)32-6/h7-14H,1-6H3 |
InChI Key |
ISKKLZZKVUBKFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)C3=CC4=C(C=CC(=C4C(=C3)OC)OC)OC |
Origin of Product |
United States |
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